molecular formula C9H13NO B3112694 O-[2-(3-methylphenyl)ethyl]hydroxylamine CAS No. 191473-36-6

O-[2-(3-methylphenyl)ethyl]hydroxylamine

Cat. No.: B3112694
CAS No.: 191473-36-6
M. Wt: 151.21 g/mol
InChI Key: GCXFBADANUZLHG-UHFFFAOYSA-N
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Description

O-[2-(3-methylphenyl)ethyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(3-methylphenyl)ethyl]hydroxylamine typically involves the reaction of 3-methylphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C. The product is then extracted using an organic solvent like ether and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

O-[2-(3-methylphenyl)ethyl]hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reaction conditions vary depending on the specific reagents used.

Major Products Formed

    Oxidation: The major product is a nitroso compound.

    Reduction: The major product is an amine.

    Substitution: The major products are substituted hydroxylamines.

Scientific Research Applications

O-[2-(3-methylphenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biological systems, particularly in the context of enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-[2-(3-methylphenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • O-[2-(2-methylphenyl)ethyl]hydroxylamine
  • N,N-dimethylhydroxylamine

Uniqueness

O-[2-(3-methylphenyl)ethyl]hydroxylamine is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other hydroxylamines and allows for its use in specialized applications.

Properties

IUPAC Name

O-[2-(3-methylphenyl)ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)5-6-11-10/h2-4,7H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXFBADANUZLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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